molecular formula C11H12Cl2O3 B13686078 Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate

Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate

Cat. No.: B13686078
M. Wt: 263.11 g/mol
InChI Key: YNWWSXSENSPSDE-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dichlorophenyl)-3-hydroxypropanoate (CAS: 53090-44-1) is a β-hydroxy ester featuring a 2,5-dichlorophenyl substituent and a hydroxyl group at the β-position of the propanoate backbone. This compound is structurally characterized by its chiral center at the hydroxy-bearing carbon, necessitating enantiomeric resolution techniques such as kinetic resolution (KR) and derivatization with chiral auxiliaries (e.g., Mosher's esters) to confirm absolute configuration .

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

ethyl 3-(2,5-dichlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3

InChI Key

YNWWSXSENSPSDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Dichlorophenol and 2,5-Dichloroacetophenone

  • A patented method describes the preparation of 2,5-dichlorophenol starting from santochlor (2,5-dichlorobenzene) via acetylation using acetyl chloride and aluminum trichloride as catalyst. The reaction is conducted by heating at 65°C for 1 hour followed by 100°C for 5 hours, yielding 2,5-dichloroacetophenone with a 95% yield and 99% purity by gas chromatography.

  • The 2,5-dichloroacetophenone is then oxidized using trifluoromethanesulfonic acid scandium as a catalyst and peracetic acid or metachloroperbenzoic acid as oxidants in a methylene dichloride and acetone solvent mixture. The oxidation proceeds over 6 hours with dropwise addition of the substrate, followed by workup involving extraction and distillation. This yields 2,5-dichlorophenol derivatives with yields around 90% and purity between 88-92%.

Step Reagents & Conditions Product Yield (%) Purity (%) (GC)
Acetylation Santochlor, Acetyl Chloride, AlCl3, 65-100°C, 6h 2,5-Dichloroacetophenone 95 99
Oxidation 2,5-Dichloroacetophenone, trifluoromethanesulfonic acid scandium, Peracetic Acid, Methylene dichloride/acetone 2,5-Dichlorophenol derivative 90.6-93.5 88-92

Conversion to 2,5-Dichlorophenesic Acid

  • Further treatment of the oxidized product with sodium hydroxide in 92% acetic acid under reflux for 8 hours converts it to 2,5-dichlorophenesic acid with an 87.6% yield and 99% purity.

Preparation of this compound

The key step involves the formation of the hydroxypropanoate moiety attached to the 2,5-dichlorophenyl group. While direct synthetic routes for this compound are less commonly detailed in literature, analogous methods and related compound syntheses provide insight.

Supporting Synthesis from Related Research

  • Synthesis of dichloro-substituted hydroxy esters has been reported starting from phenolic acids and proceeding through esterification and functional group transformations, such as in the preparation of 3-substituted hydroxyphenyl esters.

  • The use of hydrazine monohydrate in refluxing propan-2-ol has been employed in analogous syntheses to modify ester groups, indicating possible routes for functional group interconversion relevant to hydroxypropanoate derivatives.

Summary Table of Preparation Methods

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Santochlor Acetyl chloride, AlCl3, heat (65-100°C) 2,5-Dichloroacetophenone 95 High purity
2 2,5-Dichloroacetophenone Trifluoromethanesulfonic acid scandium, Peracetic Acid, methylene dichloride/acetone 2,5-Dichlorophenol derivative 90-93 Oxidation step
3 2,5-Dichlorophenol derivative NaOH, 92% Acetic acid, reflux 8h 2,5-Dichlorophenesic acid 87.6 High purity
4 2,5-Dichlorophenesic acid Ethanol, acid catalyst (e.g., H2SO4) Ethyl 2,5-dichlorophenylpropanoate (ester) Variable Esterification
5 Ethyl 2,5-dichlorophenylpropanoate Hydroxylation or nucleophilic substitution This compound Not explicitly reported Functionalization step

Scientific Research Applications

Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Functional Group Variations: Hydroxy vs. Oxo Derivatives

A critical distinction lies in the functional group at the β-position. Ethyl 3-(2,5-dichlorophenyl)-3-hydroxypropanoate contains a hydroxyl group, while analogs like ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate (CAS: 53090-44-1 oxo derivative) feature a ketone group. This difference significantly impacts properties:

  • Chirality : The hydroxy group introduces a chiral center, requiring enantiomeric separation methods (e.g., KR or chiral chromatography) . Oxo derivatives lack this stereochemical complexity.
  • Reactivity: The hydroxypropanoate is prone to dehydration under acidic conditions, forming the α,β-unsaturated ester, whereas oxo derivatives may undergo nucleophilic additions or reductions.

Substituent Position Effects on the Aromatic Ring

The position of chlorine atoms on the phenyl ring alters electronic and steric profiles. Key analogs include:

Compound Name CAS Number Substituent Positions Functional Group Similarity Score*
This compound 53090-44-1 2,5-dichloro Hydroxypropanoate N/A
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 60868-41-9 2,4-dichloro Oxopropanoate 0.90
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate 172168-01-3 3,5-dichloro Oxopropanoate 0.96
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate 53090-43-0 3,4-dichloro Oxopropanoate 0.96

*Similarity scores derived from structural similarity algorithms ().

  • 3,4-Dichloro: Adjacent substituents create steric hindrance and may alter conjugation patterns.

Research Findings and Implications

Comparative Reactivity

  • Oxo Derivatives : Serve as versatile intermediates for further functionalization (e.g., Grignard additions).
  • Hydroxypropanoates: Act as chiral building blocks in asymmetric synthesis, such as in β-lactam antibiotics or agrochemical precursors.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 3-(2,5-dichlorophenyl)-3-hydroxypropanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst concentration : 1–5 mol% to avoid excessive acid degradation of the ester.
  • Reaction time : 6–12 hours for complete conversion, monitored via TLC or HPLC.
    Industrial methods may employ continuous flow reactors with solid acid catalysts (e.g., ion-exchange resins) for improved control and scalability .

Q. How can the compound’s structural features (e.g., hydroxyl and dichlorophenyl groups) be characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : The hydroxyl proton (δ 2.5–3.5 ppm) and ester methyl group (δ 1.2–1.4 ppm) confirm functional groups. Aromatic protons (δ 6.8–7.5 ppm) indicate dichlorophenyl substitution.
  • ¹³C NMR : Carbonyl signals (δ 170–175 ppm) for the ester and hydroxyl-bearing carbon (δ 70–75 ppm).
  • IR : Stretching bands at 3400–3500 cm⁻¹ (O–H), 1720–1740 cm⁻¹ (C=O ester), and 500–600 cm⁻¹ (C–Cl) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Low water solubility (<1 mg/mL) due to hydrophobic dichlorophenyl groups.
  • Stability : Degrades under strong alkaline conditions (pH >10) via ester hydrolysis. Stable in acidic to neutral conditions (pH 4–7) at 4°C for long-term storage .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents (2,5 vs. 2,6 positions) influence the compound’s reactivity in oxidation or nucleophilic substitution reactions?

  • Methodological Answer :

  • Oxidation : The 2,5-dichloro arrangement creates electron-withdrawing effects, stabilizing intermediates during oxidation to ketones (e.g., using Jones reagent).
  • Nucleophilic substitution : The para-chlorine (position 5) directs electrophilic attacks, while steric hindrance at position 2 limits reactivity compared to 2,6-dichloro analogs. Computational studies (DFT) can model substituent effects on transition states .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antioxidant effects) across studies?

  • Methodological Answer :

  • Dose-response assays : Clarify if biphasic effects (activation at low concentrations, inhibition at high) occur.
  • Structural analogs : Compare activity of 2,5-dichloro derivatives with 2,6 or 3,5 isomers to isolate positional effects.
  • Mechanistic studies : Use fluorescence quenching or ITC to quantify binding affinities with target enzymes (e.g., cytochrome P450) .

Q. How can crystallographic data elucidate intermolecular interactions (e.g., hydrogen bonding) in the solid state?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves O–H···O hydrogen bonds between hydroxyl and ester groups, and Cl···π interactions stabilizing the lattice.
  • Comparison with analogs : For example, 2,6-dichloro derivatives exhibit weaker hydrogen bonding due to steric clashes, reducing melting points by ~20°C .

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